3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide
Overview
Description
3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide, also known as DNTB, is a chemical compound that has been widely used in scientific research due to its unique properties. DNTB is a thiol-reactive compound that can selectively modify cysteine residues in proteins, making it a valuable tool for studying protein structure and function.
Mechanism of Action
3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction, forming a covalent bond between the thiol group of cysteine and the carbonothioyl group of this compound. This modification can alter the conformation and function of the protein, allowing researchers to study its structure and function in a targeted manner.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to modify the activity of enzymes such as glutathione S-transferase and thioredoxin reductase. Additionally, this compound has been used to study the folding and stability of proteins, as well as protein-protein interactions.
Advantages and Limitations for Lab Experiments
3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its ability to selectively modify cysteine residues in proteins and its ease of use. However, there are also some limitations to using this compound, such as its potential for non-specific modification of other amino acids and the need for careful optimization of reaction conditions.
Future Directions
There are several future directions for research involving 3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide. One area of interest is the development of new methods for selective protein modification using this compound. Additionally, there is potential for using this compound in drug discovery and development, as well as in the study of disease mechanisms and therapeutic targets. Finally, there is ongoing research into the potential applications of this compound in biotechnology and nanotechnology.
Conclusion
In conclusion, this compound is a valuable tool for scientific research due to its ability to selectively modify cysteine residues in proteins. This compound has been used in a variety of research areas, including enzymology, protein folding, and protein-protein interactions. While there are some limitations to using this compound, there are also several future directions for research involving this compound. Overall, this compound has the potential to make significant contributions to the field of scientific research.
Scientific Research Applications
3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has been widely used in scientific research due to its ability to selectively modify cysteine residues in proteins. This allows researchers to study the structure and function of specific proteins in a targeted manner. This compound has been used in a variety of research areas, including enzymology, protein folding, and protein-protein interactions.
properties
IUPAC Name |
3,5-dimethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-23-11-7-10(8-12(9-11)24-2)15(20)18-16(25)17-13-5-3-4-6-14(13)19(21)22/h3-9H,1-2H3,(H2,17,18,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHAJNQVBZSNFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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